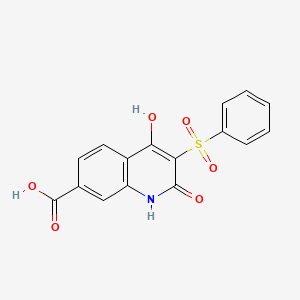

4-羟基-2-氧代-3-(苯磺酰基)-1,2-二氢喹啉-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-2-quinolones are a class of compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones has been achieved through various methods. One of the easiest methods for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学研究应用

合成和化学性质

已经对 4-羟基喹啉的衍生物的合成进行了研究,展示了化学反应性和创造各种取代苯胺的潜力。例如,研究已经展示了涉及碱的环化过程以产生特定的磺酰胺衍生物,突出了该化合物在有机合成中的多功能性和在创造具有各种生物活性的化学实体中的潜在用途 (Ukrainets、Petrushova、Davidenko 和 Grinevich,2014)。

抗过敏活性

喹啉衍生物,包括与 4-羟基-2-氧代-3-(苯磺酰基)-1,2-二氢喹啉-7-羧酸相似的衍生物,已经过研究,以了解它们的抗过敏活性。研究已经发现,喹啉核上的某些取代可以增强抗过敏特性,这可能对开发新的治疗剂产生影响 (Erickson、Lappi、Rice、Swingle 和 Van Winkle,1978)。

抗菌特性

另一个感兴趣的领域是 4-羟基喹啉衍生物的抗菌潜力。研究已经证明了广泛的抗菌活性,表明该化合物在对抗各种细菌感染中的效用。这项研究对于开发新的抗生素以应对日益严重的抗生素耐药性至关重要 (Goueffon、Montay、Roquet 和 Pesson,1981)。

酶抑制中的选择性

已经对衍生物对特定酶(例如苯乙醇胺 N-甲基转移酶 (PNMT))的选择性进行了研究。这项工作对理解分子相互作用和设计具有靶向作用的药物具有重要意义,可能导致副作用更少的治疗方法 (Grunewald、Dahanukar、Caldwell 和 Criscione,1997)。

材料科学应用

此外,4-羟基喹啉的衍生物已经在材料科学中得到探索,例如在新型聚合物的合成中。这项研究展示了该化合物在制药领域之外的效用,显示了其在创造具有特定化学和物理性质的新材料中的潜力 (Li、Cui、Zhao、Wu、Fu、Yang、Shao、Zhang、Na 和 Xing,2009)。

未来方向

Given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, they are a promising framework for the further development of new antimicrobial agents, especially for antifungal treatment . Future research could focus on synthesizing new analogs and investigating their biological activities.

作用机制

Target of Action

The primary targets of 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cell behavior . The exact nature of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The compound affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a key role in the regulation of cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Result of Action

The inhibition of ERK1/2 and the disruption of the MAP kinase pathway can lead to antineoplastic activity . This means that the compound could potentially be used in the treatment of cancer . .

属性

IUPAC Name |

3-(benzenesulfonyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO6S/c18-13-11-7-6-9(16(20)21)8-12(11)17-15(19)14(13)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNFBJQNWNUHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)

![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)